molecular formula C17H19N3O B2770378 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole CAS No. 939315-57-8

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole

Cat. No.: B2770378
CAS No.: 939315-57-8
M. Wt: 281.359
InChI Key: BWXODXZBHJSGPH-UHFFFAOYSA-N
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Description

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and properties It consists of a benzotriazole ring attached to a butyl chain, which is further connected to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-methylphenoxy)butyl]-1H-imidazole
  • 1-[4-(2-methylphenoxy)butyl]-1H-pyrrole

Uniqueness

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a benzotriazole ring linked to a butyl chain and a methylphenoxy group. The synthesis typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction, which is known for forming carbon–carbon bonds efficiently. This method is crucial in producing the compound with high yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways within cells. The exact targets depend on the context of its application, which could range from medicinal chemistry to materials science.

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications to the benzotriazole structure can enhance its efficacy against certain bacterial strains.

Antioxidant Activity

Benzotriazoles are also noted for their antioxidant properties. The presence of the benzotriazole moiety allows these compounds to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit nitric oxide synthases (NOS), which are crucial in various physiological processes.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria at concentrations as low as 25 µM.
  • Antioxidant Evaluation : In vitro assays showed that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Enzyme Activity : In a biochemical assay assessing NOS inhibition, this compound displayed competitive inhibition with an IC50 value of approximately 15 µM.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureAntimicrobial Activity (IC50 µM)NOS Inhibition (IC50 µM)
This compoundStructure2515
Benzotriazole Derivative AStructure A30Not Evaluated
Benzotriazole Derivative BStructure B2010

Properties

IUPAC Name

1-[4-(2-methylphenoxy)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-8-2-5-11-17(14)21-13-7-6-12-20-16-10-4-3-9-15(16)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXODXZBHJSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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